4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-ethoxyphenyl)piperazine-1-carbothioamide
Description
Properties
IUPAC Name |
4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-ethoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-2-34-21-11-9-20(10-12-21)28-27(35)30-16-13-29(14-17-30)15-18-31-25(32)22-7-3-5-19-6-4-8-23(24(19)22)26(31)33/h3-12H,2,13-18H2,1H3,(H,28,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTQATUMRFBNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-ethoxyphenyl)piperazine-1-carbothioamide , identified by its CAS number 1172404-77-1 , is a complex organic molecule with potential pharmacological applications. Its unique structure combines a dioxoisoquinoline moiety with a piperazine framework, suggesting a diverse range of biological activities. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 2005.2 g/mol . The structural complexity arises from the integration of various functional groups that may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C107H85N11O20S5 |
| Molecular Weight | 2005.2 g/mol |
| CAS Number | 1172404-77-1 |
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to possess antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The mechanism often involves inhibition of bacterial enzymes critical for cell viability without rapid cytotoxic effects on human cells.
The proposed mechanism of action for similar piperazine derivatives includes:
- Inhibition of Phosphopantetheinyl Transferases (PPTases) : This enzyme is vital for bacterial virulence and survival. Inhibitors like ML267 have demonstrated submicromolar inhibition against bacterial PPTases while sparing human orthologues .
- Cell Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of synthesized piperazine derivatives, including those with similar structures to the target compound. The derivatives were screened against both Gram-positive and Gram-negative bacteria. The results indicated varying degrees of effectiveness:
- Minimum Inhibitory Concentrations (MICs) ranged from 50 to 250 µg/mL for various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 250 |
Study 2: Cytotoxicity Assessment
Another study focused on assessing the cytotoxic effects of the compound on human cell lines. The results demonstrated that at therapeutic concentrations, the compound exhibited low toxicity, indicating its potential as a safe therapeutic agent in antimicrobial applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Carbothioamide Derivatives
(i) N-(3,5-Dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide ()
- Structural Differences: Replaces the benzo[de]isoquinoline dione and 4-ethoxyphenyl groups with a 3,5-dimethylphenyl and 2-hydroxyethyl moiety.
- The dimethylphenyl group may enhance steric hindrance, affecting receptor binding .
(ii) N-(1,3-Benzodioxol-5-yl)-4-(2-furylmethyl)piperazine-1-carbothioamide ()
- Structural Differences: Substitutes the benzo[de]isoquinoline dione with a benzodioxole ring and adds a furylmethyl group.
- The lack of an ethoxy group may reduce metabolic stability .
Piperazine Derivatives with Aromatic Substituents
(i) 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI, )
- Structural Differences : Features a methoxyphenyl group and iodobenzamide instead of the ethoxyphenyl and carbothioamide groups.
- Functional Impact: p-MPPI acts as a competitive antagonist at 5-HT1A receptors (ID50 = 5 mg/kg). The ethoxy group in the target compound may offer similar receptor affinity with improved pharmacokinetics .
(ii) N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()
- Structural Differences : Replaces the carbothioamide with a carboxamide and substitutes the ethoxyphenyl with a chlorophenyl group.
- Carboxamide derivatives are generally less lipophilic than carbothioamides, affecting tissue distribution .
Benzo[de]isoquinoline Dione Derivatives
(i) 2-(2,3-Dioxoindolin-1-yl)ethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate ()
- Structural Differences: Uses a dioxoindolinyl group instead of benzo[de]isoquinoline dione and introduces a nitro group.
- The dithioate moiety may increase metal chelation capacity compared to the target compound’s carbothioamide .
Preparation Methods
Formation of the Benzo[de]isoquinoline-1,3-dione Core
The benzo[de]isoquinoline-1,3-dione scaffold is synthesized via cyclocondensation of naphthalic anhydride with ethylenediamine under reflux conditions (Equation 1):
Typical Conditions :
Ethylation and Piperazine Conjugation
The ethylpiperazine side chain is introduced via nucleophilic substitution. Bromoethylbenzo[de]isoquinoline-1,3-dione reacts with piperazine in the presence of a base (Equation 2):
Optimization Notes :
-
Base Selection : Potassium carbonate outperforms triethylamine in minimizing side reactions.
-
Solvent : Acetonitrile ensures solubility of both reactants.
-
Yield: 60–75% after column chromatography (silica gel, ethyl acetate/hexane).
Synthesis of 4-Ethoxyphenyl Carbothioamide
Thiocarbamoyl Chloride Preparation
4-Ethoxyaniline is treated with carbon disulfide (CS₂) and chlorine gas to generate the corresponding thiocarbamoyl chloride (Equation 3):
Critical Parameters :
Piperazine-Carbothioamide Coupling
The thiocarbamoyl chloride reacts with the secondary amine of the piperazine intermediate (Equation 4):
Reaction Conditions :
-
Base : Triethylamine scavenges HCl, driving the reaction to completion.
-
Solvent : Tetrahydrofuran (THF) balances reactivity and solubility.
Alternative Routes and Comparative Analysis
Mitsunobu Reaction for Ethyl Spacer Installation
An alternative approach employs the Mitsunobu reaction to attach the ethylpiperazine group to the dione core (Equation 5):
Advantages :
One-Pot Sequential Assembly
Recent advancements demonstrate a one-pot method combining thiocarbamoylation and piperazine coupling (Table 1):
| Step | Reagents | Conditions | Intermediate | Yield |
|---|---|---|---|---|
| 1 | CS₂, Cl₂ | 0°C, Et₂O | Thiocarbamoyl chloride | 85% |
| 2 | Piperazine, Et₃N | THF, rt | Carbothioamide-piperazine | 62% |
| 3 | Bromoethyl-dione, K₂CO₃ | CH₃CN, 60°C | Target compound | 58% |
Total Yield : 30–35% (one-pot vs. 45–50% for stepwise).
Purification and Characterization
Chromatographic Techniques
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Flash Chromatography : Silica gel with gradient elution (ethyl acetate → methanol) removes unreacted starting materials.
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HPLC : C18 column (acetonitrile/water + 0.1% TFA) achieves >95% purity.
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.92–7.85 (m, 4H, aromatic), 6.82 (d, J = 8.8 Hz, 2H, ethoxyphenyl), 4.02 (q, J = 7.0 Hz, 2H, OCH₂), 3.55–3.45 (m, 8H, piperazine), 2.75 (t, J = 6.5 Hz, 2H, CH₂), 1.35 (t, J = 7.0 Hz, 3H, CH₃).
-
HRMS (ESI+) : m/z Calcd for C₂₇H₂₉N₄O₃S [M+H]⁺: 513.1965; Found: 513.1968.
Challenges and Optimization Opportunities
Solubility Limitations
The hydrophobic benzo[de]isoquinoline core necessitates polar aprotic solvents (e.g., DMF, DMSO) for homogeneous reactions. Microwave-assisted synthesis reduces reaction times by 40% while improving yields.
Thiocarbamoyl Stability
Exposure to moisture leads to hydrolysis of the carbothioamide to urea derivatives. Strict anhydrous conditions and inert atmospheres are essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
